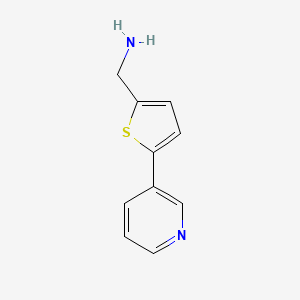
8-Azidoquinoline
Descripción general
Descripción
8-Azidoquinoline is a compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 g/mol . It is structurally analogous to 8-hydroxyquinoline .
Molecular Structure Analysis
The InChI representation of 8-Azidoquinoline is InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H . The Canonical SMILES representation is C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 .
Physical And Chemical Properties Analysis
8-Azidoquinoline has a molecular weight of 170.17 g/mol . It has a topological polar surface area of 27.2 Ų . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has one freely rotating bond . Its XLogP3 is 2.7 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to 8-Azidoquinoline, exhibit a wide range of biological activities, including antimicrobial effects . This suggests that 8-Azidoquinoline could potentially be used in the development of new antimicrobial drugs.
Anticancer Activity
8-HQ derivatives have been found to have anticancer properties . Therefore, 8-Azidoquinoline, as a derivative of 8-HQ, may also have potential applications in cancer treatment.
Antifungal Activity
In addition to their antimicrobial and anticancer effects, 8-HQ compounds also exhibit antifungal effects . This suggests that 8-Azidoquinoline could be used in the development of antifungal drugs.
Alzheimer’s Disease Treatment
8-HQ derivatives have been associated with potential treatments for Alzheimer’s disease . This suggests that 8-Azidoquinoline could potentially be used in the development of drugs for Alzheimer’s disease.
Solar Cell Efficiency
The N and O atoms in the bidentate ligand 8-HQ can simultaneously coordinate with Sn 2+, which greatly inhibits the oxidation of Sn 2+. The formation of complexes improves the quality of FASnI 3 films and reduces defect states, resulting in improvements in the efficiency and stability of FASnI 3 -based perovskite solar cells . This suggests that 8-Azidoquinoline could potentially be used to improve the efficiency of solar cells.
Propiedades
IUPAC Name |
8-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFCEHKLBDSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462224 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidoquinoline | |
CAS RN |
50400-06-1 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



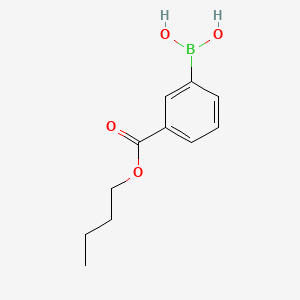

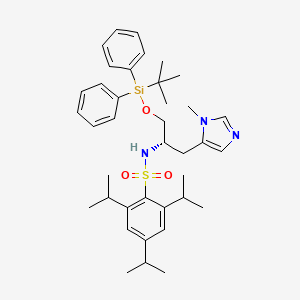
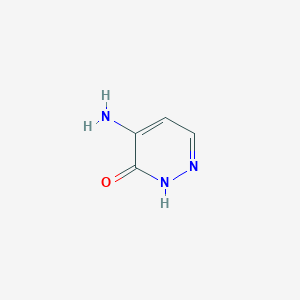

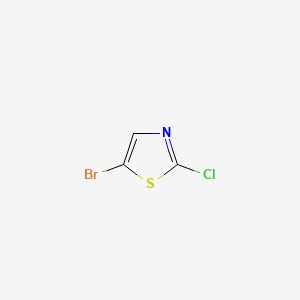
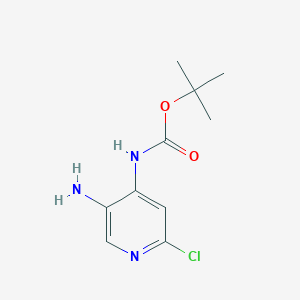

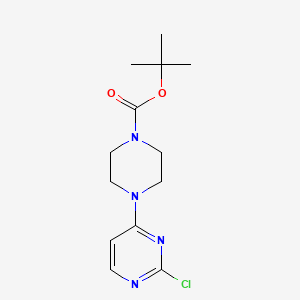


![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
